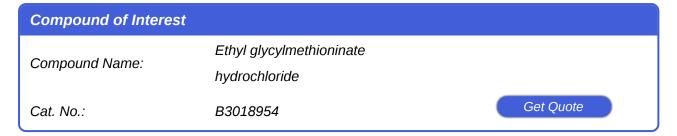


Spectroscopic Analysis of Ethyl Glycylmethioninate Hydrochloride: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **Ethyl glycylmethioninate hydrochloride**. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide focuses on predicted spectroscopic data based on its chemical structure and established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). Detailed experimental protocols for acquiring such data are also provided to facilitate laboratory analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Ethyl glycylmethioninate hydrochloride**. These predictions are derived from spectral data of analogous compounds, such as glycine ethyl ester hydrochloride and methionine derivatives, as well as computational prediction tools.

Predicted ¹H NMR Data

Solvent: D2O (Deuterated Water) Reference: Tetramethylsilane (TMS) at 0.00 ppm



Proton Assignment	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
-CH₃ (Ethyl)	1.25	Triplet (t)	7.1
-CH ₂ - (Ethyl)	4.20	Quartet (q)	7.1
-CH ₂ - (Glycyl)	4.05	Singlet (s)	N/A
α-CH (Methioninate)	4.50	Triplet (t)	6.5
β-CH ₂ (Methioninate)	2.20	Multiplet (m)	N/A
γ-CH ₂ (Methioninate)	2.60	Triplet (t)	7.5
S-CH₃ (Methioninate)	2.10	Singlet (s)	N/A
-NH2+- & -NH-	7.50 - 8.50	Broad Singlets	N/A

Predicted ¹³C NMR Data

Solvent: D_2O (Deuterated Water) Reference: Tetramethylsilane (TMS) at 0.00 ppm

Carbon Assignment	Predicted Chemical Shift (δ, ppm)
-CH₃ (Ethyl)	14.0
-CH ₂ - (Ethyl)	62.5
-CH ₂ - (Glycyl)	41.0
α-CH (Methioninate)	52.0
β-CH ₂ (Methioninate)	30.0
y-CH ₂ (Methioninate)	31.0
S-CH₃ (Methioninate)	15.0
C=O (Ester)	171.0
C=O (Amide)	168.0



Predicted IR Absorption Data

Sample Preparation: KBr Pellet

Functional Group	Predicted Absorption Range (cm ⁻¹)	Vibration Mode
N-H Stretch (Amine Salt & Amide)	3200 - 3000	Stretching
C-H Stretch (Aliphatic)	2980 - 2850	Stretching
C=O Stretch (Ester)	1745 - 1730	Stretching
C=O Stretch (Amide I)	1680 - 1650	Stretching
N-H Bend (Amide II)	1560 - 1530	Bending
C-O Stretch (Ester)	1250 - 1150	Stretching
S-C Stretch	700 - 600	Stretching

Predicted Mass Spectrometry Data

Ionization Method: Electrospray Ionization (ESI), Positive Ion Mode

m/z (mass-to-charge ratio)	Predicted Fragment Ion	Interpretation
271.1	[M+H]+	Molecular ion peak
226.1	[M+H - C ₂ H ₅ OH] ⁺	Loss of ethanol from the ester
149.1	[M+H - C2H5OH - C2H2O2] ⁺	Subsequent loss of the glycyl carbonyl group
132.1	[C5H10NO2S] ⁺	Methionine ethyl ester fragment
75.1	[C ₂ H ₅ NO ₂] ⁺	Glycine fragment

Experimental Protocols



Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **Ethyl glycylmethioninate hydrochloride** in approximately 0.7 mL of deuterated water (D₂O). Ensure the sample is fully dissolved. For samples that may have solubility issues in D₂O, deuterated dimethyl sulfoxide (DMSO-d₆) can be a suitable alternative.
- Internal Standard: Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O or tetramethylsilane (TMS) for DMSO-d₆.
- Data Acquisition:
 - Acquire ¹H NMR spectra on a 400 MHz or higher field NMR spectrometer.
 - Acquire ¹³C NMR spectra on the same instrument, typically at a frequency of 100 MHz.
 - Standard pulse programs for both ¹H and ¹³C acquisitions should be used.
- Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the internal standard.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind 1-2 mg of Ethyl glycylmethioninate hydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.[1][2][3]
 [4]
 - The mixture should be homogenous and have a fine, consistent particle size.
 - Transfer the mixture to a pellet die.
- Pellet Formation: Apply pressure (typically 8-10 tons) to the die using a hydraulic press to form a thin, transparent pellet.[5]



- Data Acquisition:
 - Obtain a background spectrum of the empty spectrometer.
 - Place the KBr pellet in the sample holder of an FTIR spectrometer.
 - Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
- Data Processing: The resulting spectrum should be baseline-corrected and the peaks should be labeled with their corresponding wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of Ethyl glycylmethioninate hydrochloride (approximately 10-100 μM) in a suitable solvent system, such as a mixture of water and acetonitrile with 0.1% formic acid to facilitate protonation.
- Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.[6][7]
- Data Acquisition:
 - Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.
 - Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500 amu).
 - For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion peak to induce fragmentation and observe daughter ions.
- Data Analysis: Identify the molecular ion peak ([M+H]+) and analyze the fragmentation pattern to confirm the structure of the compound.

Visualizations Spectroscopic Analysis Workflow



Sample Preparation Ethyl glycylmethioninate hydrochloride (Solid) Dissolve in Grind with KBr Dissolve in **Deuterated Solvent** & Press into Pellet Solvent w/ Acid Data Acquisition **NMR** Spectrometer **ESI Mass** FTIR Spectrometer (1H & 13C) Spectrometer Data Analysis & Interpretation Chemical Shifts Vibrational Modes Molecular Weight **Coupling Constants** Fragmentation Pattern **Functional Groups** Structure Confirmation Comprehensive Spectroscopic Report

General Workflow for Spectroscopic Analysis

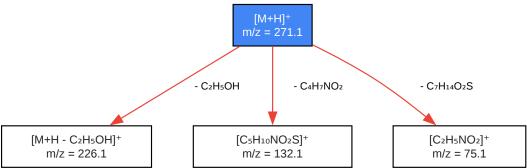
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Caption: General workflow for the spectroscopic analysis of a solid sample.

Predicted Mass Spectrometry Fragmentation



Predicted ESI-MS Fragmentation of Ethyl Glycylmethioninate Hydrochloride





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